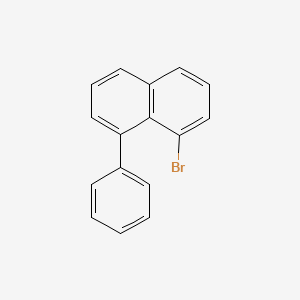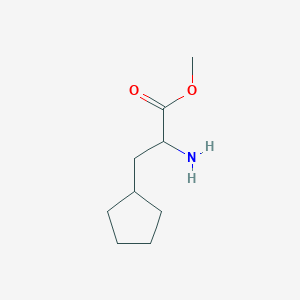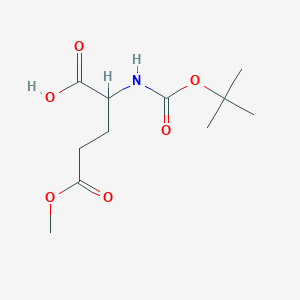
1-Bromo-8-phenylnaphthalene
Übersicht
Beschreibung
1-Bromo-8-phenylnaphthalene is a chemical compound with the molecular formula C16H11Br . It is a white solid with a molecular weight of 283.17 .
Molecular Structure Analysis
The molecular structure of 1-Bromo-8-phenylnaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at the 1-position with a bromine atom and at the 8-position with a phenyl group .Physical And Chemical Properties Analysis
1-Bromo-8-phenylnaphthalene is a solid at room temperature . It has a predicted boiling point of 385.8±11.0 °C and a predicted density of 1.381±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Arylnaphthalene Lactones
1-Bromo-8-phenylnaphthalene has applications in the synthesis of arylnaphthalene lignan lactones, which are natural products with promising anticancer and antiviral properties. A study explored a one-pot multicomponent coupling reaction for their synthesis, highlighting the importance of regioselectivity and electronic properties tuning in the process (Eghbali, Eddy, & Anastas, 2008).
Catalyzed Amination of Aryl Bromides
Palladium-catalyzed aryl amination under microwave conditions is another application, where 1-bromonaphthalenes are rapidly prepared from their respective aryl bromides. This process shows consistent improvements in yields over standard conditions (Wang, Magnin, & Hamann, 2003).
Inhibition of Photosynthetic Electron Transport
In the field of plant biology, 1-bromo-8-phenylnaphthalene derivatives have been studied for their activity in inhibiting photosynthetic electron transport in spinach chloroplasts. The inhibitory activity depends on the position and type of halogen substituents, highlighting the importance of molecular structure in biological interactions (Goněc et al., 2017).
Formation of Fluoranthene
1-Phenylnaphthalene molecules, including those related to 1-bromo-8-phenylnaphthalene, undergo self-condensation processes leading to the formation of fluoranthene. This study provides insight into the transformation processes of aromatic compounds under specific conditions (Perez & Lilla, 1990).
Thermodynamic Properties in Heat Transfer
Phenylnaphthalenes, including variants of 1-bromo-8-phenylnaphthalene, have been evaluated for their thermodynamic properties relevant to heat transport applications. Their potential suitability for high-temperature energy applications, including power generation and separation processes, was explored due to their low melting point and high critical temperature (Mcfarlane, Luo, Garland, & Steele, 2010).
Safety and Hazards
This compound is classified as potentially harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Wirkmechanismus
Target of Action
It is often used as a reagent in organic synthesis , suggesting that its targets could be a variety of organic compounds.
Mode of Action
1-Bromo-8-phenylnaphthalene is a brominated aromatic compound. It can undergo reactions typical of haloarenes, such as nucleophilic aromatic substitution. For instance, it can react with n-butyllithium in diethyl ether under an inert atmosphere . This suggests that its mode of action involves the interaction with nucleophiles, leading to the substitution of the bromine atom.
Biochemical Pathways
It’s known that naphthalene, a related compound, is involved in the hydrogen-abstraction–c2h2-addition (haca) pathway, which leads to the formation of polycyclic aromatic hydrocarbons . It’s plausible that 1-Bromo-8-phenylnaphthalene could participate in similar pathways.
Result of Action
As a reagent in organic synthesis, its primary effect is likely the transformation of target molecules through reactions such as nucleophilic aromatic substitution .
Action Environment
The action of 1-Bromo-8-phenylnaphthalene is influenced by environmental factors such as temperature and the presence of other reagents. For example, its reaction with n-butyllithium occurs at -78℃ in an inert atmosphere . Additionally, it should be stored in a dark place, sealed in dry conditions, at room temperature , indicating that light, moisture, and temperature can affect its stability and efficacy.
Eigenschaften
IUPAC Name |
1-bromo-8-phenylnaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDCSUBWYJYEFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-8-phenylnaphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3082224.png)


![3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3082250.png)
![2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3082258.png)



![[3-(Dimethylamino)-2-(pyrazin-2-YL)propyl]dimethylamine](/img/structure/B3082294.png)




